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Zinc benzoate

Cat. No.: B1581211
CAS No.: 553-72-0
M. Wt: 307.6 g/mol
InChI Key: JDLYKQWJXAQNNS-UHFFFAOYSA-L
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Description

Significance of Carboxylate Ligands in Coordination Chemistry

Carboxylate ligands (RCO₂⁻) are fundamental building blocks in coordination chemistry due to their versatile binding capabilities. wikipedia.org They can coordinate to metal ions in several modes, including monodentate, bidentate (chelating), and bridging fashions. wikipedia.orgresearchgate.net This flexibility allows for the construction of a wide array of coordination complexes with diverse structures and properties, from simple mononuclear species to complex polynuclear clusters and coordination polymers. researchgate.netresearchgate.net

The introduction of carboxylate groups into a ligand framework can significantly influence the redox and chemical properties of the resulting metal complex. diva-portal.orgacs.org They are classified as "hard" ligands, which means they form strong bonds with hard metal ions like Zn(II). wikipedia.org This strong coordination enhances the stability of the complexes. diva-portal.orgacs.org Furthermore, the electronic properties of the carboxylate ligand can be tuned by introducing different substituents on the organic backbone, which in turn modulates the characteristics of the metal complex. acs.org

Overview of Zinc(II) Complexes in Contemporary Research

Zinc(II) complexes are a major focus of contemporary research due to the unique characteristics of the zinc ion and the diverse applications of its compounds. ajol.info As a d¹⁰ metal ion, Zn(II) has a filled d-orbital and does not undergo redox reactions under normal conditions, which contributes to the stability of its complexes. mdpi.com This electronic configuration also allows for a variety of coordination numbers and geometries, most commonly tetrahedral, trigonal bipyramidal, and octahedral, leading to significant structural diversity. ajol.infomdpi.com

The coordination chemistry of Zn(II) is extensively studied for its relevance in biological systems, where it acts as a crucial component in numerous enzymes and proteins. ajol.infoakjournals.com Beyond their biological significance, zinc(II) complexes are investigated for their potential in catalysis, materials science, and medicine. ajol.info The development of fluorescent Zn(II) complexes, for instance, has opened avenues for bioimaging applications with minimal cytotoxicity. researchgate.net

Research Landscape of Zinc Benzoate (B1203000) and its Derivatives

The research landscape of zinc benzoate and its derivatives is multifaceted, with studies spanning synthesis, structural characterization, and exploration of their properties and applications. ontosight.ai A key area of investigation is the synthesis of this compound complexes with various other ligands to create novel structures with specific functionalities. For example, complexes with nitrogen-containing ligands like caffeine (B1668208), urea (B33335), and phenanthroline have been synthesized and characterized. akjournals.comakjournals.comgoogle.com

The structural elucidation of this compound compounds has revealed a tendency to form not only simple mononuclear species but also more complex structures like dimers, tetranuclear clusters, and coordination polymers. researchgate.netacs.orgresearchgate.net The formation of these different structures can be influenced by factors such as the substituents on the benzoate ring and the solvent used during synthesis. researchgate.netub.edu

Table 1: Examples of Synthesized this compound Derivatives and Their Structural Features

Derivative Ancillary Ligand(s) Structural Feature Source
[Zn(C₆H₅COO)₂·(caffeine)₂] Caffeine Dimeric units researchgate.net
[Zn(C₆H₅COO)₂·(urea)₂] Urea Mononuclear complex akjournals.comakjournals.com
[Zn(benz)₂(3-pymeth)₂]n 3-Pyridinemethanol Infinite chains (coordination polymer) tandfonline.com
Zn₄O(C₆H₅CO₂)₆ None Tetranuclear cluster researchgate.net

Research has also focused on the thermal properties of this compound and its derivatives, often showing decomposition pathways that lead to the formation of zinc oxide as the final product. akjournals.comakjournals.comscielo.br Furthermore, the catalytic potential of zinc benzoates has been explored, demonstrating their effectiveness as Lewis acid catalysts in organic reactions, comparable to the more commonly used zinc acetates. acs.org Density functional theory (DFT) studies have been employed to understand the electronic structure and predict the reactivity of these complexes.

Table 2: Research Findings on this compound

Research Area Key Findings Source(s)
Synthesis Can be synthesized via solvent methods reacting benzoic acid with zinc oxide or through reactions with other zinc salts. tandfonline.com tandfonline.com
Structural Characterization Exhibits diverse structures including mononuclear, dimeric, and polynuclear forms, influenced by reaction conditions and ligands. researchgate.netresearchgate.netub.edu researchgate.netresearchgate.netub.edu
Thermal Analysis Thermal decomposition typically proceeds through the loss of organic ligands to form zinc oxide as the final residue. akjournals.comakjournals.comresearchgate.net akjournals.comakjournals.comresearchgate.net
Catalysis Acts as a competent Lewis acid catalyst for reactions such as oxazoline (B21484) synthesis and the copolymerization of epoxides and carbon dioxide. acs.orgnih.gov acs.orgnih.gov

| Computational Studies | DFT and Hartree-Fock methods have been used to validate coordination environments and predict decomposition pathways. | |

This active area of research continues to uncover the fundamental chemistry of this compound and expand its potential applications in various scientific and technological fields.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H10O4Zn B1581211 Zinc benzoate CAS No. 553-72-0

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

zinc;dibenzoate
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InChI

InChI=1S/2C7H6O2.Zn/c2*8-7(9)6-4-2-1-3-5-6;/h2*1-5H,(H,8,9);/q;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

JDLYKQWJXAQNNS-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)[O-].C1=CC=C(C=C1)C(=O)[O-].[Zn+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10O4Zn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00890504
Record name Benzoic acid, zinc salt (2:1)
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Molecular Weight

307.6 g/mol
Source PubChem
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Physical Description

Dry Powder; Liquid; Pellets or Large Crystals
Record name Benzoic acid, zinc salt (2:1)
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CAS No.

553-72-0
Record name Zinc benzoate
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Record name Benzoic acid, zinc salt (2:1)
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Record name Benzoic acid, zinc salt (2:1)
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Record name Zinc dibenzoate
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Record name ZINC BENZOATE
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Synthetic Methodologies and Advanced Preparations of Zinc Benzoate Complexes

Conventional Synthetic Approaches

Conventional methods for synthesizing zinc benzoate (B1203000) complexes have been well-established, primarily relying on solution-phase and solid-state reactions. These techniques offer a foundational understanding of the coordination chemistry of zinc with benzoate ligands.

Solution-Phase Synthesis Protocols

Solution-phase synthesis is a cornerstone for the preparation of zinc benzoate complexes. These protocols typically involve the reaction of a zinc salt with benzoic acid or a benzoate salt in a suitable solvent.

A common method involves the reaction of a zinc salt, such as zinc chloride or zinc sulfate (B86663) heptahydrate, with sodium benzoate or benzoic acid in an aqueous or alcoholic solution. For instance, this compound can be precipitated by adding an aqueous solution of sodium benzoate to a heated aqueous solution of zinc chloride. chemicalbook.com The resulting powder is then filtered, washed, and dried. chemicalbook.com Another approach is the reaction of zinc carbonate with benzoic acid, which produces this compound and carbonic acid. akjournals.com

Hydrothermal synthesis represents another solution-phase technique that yields layered basic this compound compounds with distinct structural and morphological properties. This method involves reacting zinc salts with benzoate ions in an aqueous medium under elevated temperatures (110–180 °C) in a sealed autoclave. The resulting products are layered basic metal salts with defined interlayer distances.

A specific example of a solution-phase synthesis involves the reaction of zinc acetate (B1210297) dihydrate with benzoic acid and a ligand like o-phenanthroline in a methanol-water mixture. The mixture is heated in a reactor at 100-140°C for 2-5 days to yield chiral this compound complex crystals. google.com

The following table summarizes representative solution-phase synthesis protocols for this compound complexes:

Zinc SourceBenzoic Acid SourceSolvent(s)Ligand (if any)Reaction ConditionsProduct
Zinc chlorideSodium benzoateWaterNone60-70 °C, stirringThis compound powder chemicalbook.com
Zinc sulfate heptahydrateBenzoic acidWater/Methanol (B129727)4-AcetylpyridineNot specified[Zn(µ-Bz)2(4-Acpy)]2 researchgate.net
Zinc acetate dihydrateBenzoic acidMethanol/Watero-Phenanthroline100-140 °C, 2-5 daysChiral this compound complex google.com
Zinc nitrate (B79036) hexahydrateBenzoic acidXylene/WaterUrea (B33335)80 °CLayered basic this compound nih.gov

Combined Solid and Solution Phase Techniques

A hybrid approach that combines both solid-state and solution-phase reactions offers another route to synthesize a variety of mononuclear and polynuclear this compound complexes. researchgate.net This methodology allows for a systematic investigation into how substituents on the aromatic ring of the benzoate ligand and the choice of solvent influence the final composition of the complexes. researchgate.net

For example, mononuclear complexes such as [Zn(ptol)2(H2O)2], [Zn(pnitroben)2(H2O)(DMSO)2], and [Zn(pchlorben)2(py)2] have been synthesized from 4-substituted benzoic acids. researchgate.net By varying the reaction conditions and starting materials, dinuclear, pentanuclear, and tetranuclear this compound complexes have also been prepared. researchgate.net This method highlights the tunability of the final product's nuclearity and coordination sphere by carefully selecting the reactants and crystallization solvents. researchgate.net

Solvent-Based Preparation Methods

The choice of solvent plays a critical role in the synthesis of this compound, influencing reaction kinetics, product purity, and environmental impact. A solvent-based method has been developed that utilizes a mixed solvent system to enhance the dissolution of benzoic acid and facilitate the reaction with zinc oxide or zinc hydroxide (B78521). google.com

This method involves the following steps:

Benzoic acid is dissolved in a mixed solvent (e.g., ethylene (B1197577) glycol butyl ether, ethanol, and water) with heating and stirring. google.com

Zinc oxide or zinc hydroxide powder is added to the solution. google.com

A catalyst is introduced, and the reaction proceeds for 6-8 hours. google.com

The final this compound product is obtained after cooling, filtration, and drying. google.com

A key advantage of this solvent-based method is the ability to recycle the solvent, leading to a more environmentally friendly process with no salt-containing wastewater generated. google.com The resulting this compound is reported to have good stability and high purity. google.com

The following table details examples of solvent-based preparation methods:

Zinc SourceBenzoic Acid to Zinc Source Molar RatioMixed Solvent Composition (Example)Reaction TemperatureReaction Time
Zinc hydroxide powder0.4 mol : 0.12 molEthylene glycol butyl ether:Ethanol:Water (4:2:1)80 °C6 hours google.com
Zinc hydroxide powder0.4 mol : 0.13 molEthylene glycol butyl ether:Ethanol:Water (5:3:2)80 °C6 hours google.com
Zinc oxideNot specifiedHalohydrocarbon (e.g., dichloromethane)20-25 °C8 hours google.com

Modern Synthesis Techniques

In recent years, modern synthetic techniques have been applied to the preparation of this compound complexes, offering advantages such as faster reaction times, increased yields, and improved energy efficiency.

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a rapid and efficient method for preparing this compound complexes. wisdomlib.orgwisdomlib.org This technique utilizes microwave irradiation to directly and uniformly heat the reaction mixture, often leading to significantly shorter reaction times compared to conventional heating methods. mdpi.com

In a typical microwave-assisted synthesis, a solution of a zinc salt (e.g., zinc nitrate) and a ligand (e.g., Isoniazid (B1672263) or 2,4-thiazolidinedione) in a suitable solvent like methanol is mixed, followed by the addition of sodium benzoate. wisdomlib.orgwisdomlib.org The mixture is then subjected to microwave irradiation for a short period. wisdomlib.org This approach has been shown to produce a high yield of the desired this compound complex in a fraction of the time required by traditional methods. wisdomlib.org For example, a zinc(II) complex with isoniazid and benzoate was synthesized with a 76% yield using this method. wisdomlib.org

The advantages of microwave-assisted synthesis include:

Rapid reaction rates: Reactions that might take hours with conventional heating can often be completed in minutes.

Higher yields: This method can lead to improved product yields. wisdomlib.org

Energy efficiency: Microwave heating is more energy-efficient than conventional heating.

Eco-friendly: The reduced reaction times and potential for using less solvent contribute to a greener synthetic process. wisdomlib.org

Factors Influencing Product Composition and Speciation

The final composition and structure (speciation) of this compound complexes are highly sensitive to a variety of factors during synthesis. These factors dictate whether the product will be a simple solvate, a dinuclear complex, or a larger cluster, and influence the coordination geometry around the zinc centers.

Key influencing factors include:

Nature of Reactants and Stoichiometry: The choice of the zinc salt, the benzoic acid derivative (including substituents on the aromatic ring), and the presence of other ligands significantly impact the final product. researchgate.net The molar ratio of the reactants is also a critical parameter. researchgate.net

pH of the Medium: The acidity or basicity of the reaction medium can influence the protonation state of the ligands and the formation of different zinc-containing species. researchgate.net

Solvent: The coordinating ability of the solvent is a crucial factor. researchgate.net Solvents can act as ligands, coordinating to the zinc center and influencing the structure. nih.gov For example, dissolving a dimeric this compound complex in a strongly coordinating solvent like pyridine (B92270) can lead to the formation of mononuclear species. nih.gov In contrast, using non-coordinating solvents can favor the formation of cluster compounds. acs.org

Temperature: The reaction temperature can affect the kinetics and thermodynamics of the complexation reaction, leading to different products. researchgate.net For instance, solvothermal reactions at elevated temperatures can yield different structures compared to reactions at room temperature. nih.gov

Crystallization Conditions: The method of crystallization, including the solvent system and the rate of cooling or evaporation, can determine which crystalline form of a complex is isolated. acs.org

Research has shown that electron-donating or electron-withdrawing substituents on the benzoate ligand can influence the propensity to form either a mononuclear solvate, Zn(O2CAr)2(L)2, or a tetranuclear oxo-centered cluster, Zn4O(O2CAr)6. acs.orgnih.gov Benzoates with strongly electron-donating groups tend to favor the formation of the cluster, while those with electron-withdrawing groups are more likely to form mononuclear solvates. acs.orgnih.gov

Role of Aromatic Ring Substituents on Benzoic Acid

The introduction of substituents on the aromatic ring can modify the electron density of the carboxylate group, which in turn affects its coordination behavior. libretexts.org Electron-donating groups can increase the nucleophilicity of the carboxylate, potentially favoring certain coordination modes, while electron-withdrawing groups can have the opposite effect. acs.orglibretexts.org For instance, studies have shown that the propensity to form tetranuclear clusters of the type Zn₄O(O₂CAr)₆ versus mononuclear solvates like Zn(O₂CAr)₂(L)₂ is dictated by the electron-donating properties of the benzoate, correlating with their Hammett parameter (σp). acs.org

Furthermore, the position of the substituent on the aromatic ring is crucial. For example, using 4-substituted benzoic acids such as 4-methylbenzoic acid, 4-nitrobenzoic acid, and 4-chlorobenzoic acid has led to the synthesis of mononuclear complexes. researchgate.net In contrast, the use of 2-methylbenzoic acid and 3-methylbenzoic acid under varying reaction conditions has yielded dinuclear, pentanuclear, and tetranuclear complexes. researchgate.net The steric hindrance introduced by bulky substituents can also prevent the formation of polynuclear structures, favoring mononuclear complexes instead. researchgate.net For example, the reaction of zinc(II) with 3,5-dihydroxybenzoate (B8624769) results in a polymeric structure, whereas using the bulkier 3,5-dimethoxybenzoate (B1226732) leads to a discrete dinuclear "paddle wheel" molecule. researchgate.net

Table 1: Influence of Benzoic Acid Substituents on Zinc Complex Formation

Benzoic Acid Derivative Substituent Position Resulting Zinc Complex Structure Reference
4-Methylbenzoic acid para Mononuclear: [Zn(ptol)₂(H₂O)₂] researchgate.net
4-Nitrobenzoic acid para Mononuclear: [Zn(pnitroben)₂(H₂O)(DMSO)₂] researchgate.net
4-Chlorobenzoic acid para Mononuclear: [Zn(pchlorben)₂py)₂] researchgate.net
3-Methylbenzoic acid meta Dinuclear, Pentanuclear researchgate.net
2-Methylbenzoic acid ortho Dinuclear, Tetranuclear researchgate.net
3,5-Dihydroxybenzoic acid meta, meta Polymeric researchgate.net
3,5-Dimethoxybenzoic acid meta, meta Dinuclear researchgate.net
2,6-Difluorobenzoic acid ortho, ortho Heptanuclear aggregate: (2,6-difluorobenzoate)₁₀O₂Zn₇₂ nih.gov
2,6-Dichlorobenzoic acid ortho, ortho Dimer: (2,6-dichlorobenzoate)₄Zn₂₃ nih.gov

Impact of Solvent Coordination and Anion Identity

The choice of solvent and the identity of the anions present during synthesis are critical factors that significantly influence the final structure and dimensionality of this compound complexes. researchgate.netresearchgate.net Solvents can directly coordinate to the zinc center, act as structure-directing agents through hydrogen bonding, or be included in the crystal lattice as solvent of crystallization. researchgate.netnih.gov

The coordinating ability of the solvent plays a crucial role. For example, the dissolution of certain zinc carboxylate aggregates in a strongly binding solvent like pyridine can lead to the disruption of the aggregate and the formation of mononuclear zinc bis-benzoates with three pyridine ligands in the metal's coordination sphere. nih.gov Similarly, the synthesis of zinc-nitrobenzoate complexes with pyridine-3-(or-4-)carboxamide can be influenced by the solvent, leading to different structures. researchgate.net The use of different solvents such as dimethylsulfoxide (DMSO) versus methanol (MeOH) in the synthesis of coordination polymers with 3,5-dihydroxybenzoate and 4,4′-bipyridine resulted in different chemical compositions and packing. researchgate.net In one case, DMSO was incorporated into the structure, while in the other, methanol and an additional, non-coordinated 4,4'-bipyridine (B149096) molecule were included. researchgate.net

The identity of the counter-anion also has a profound effect on the coordination environment of the zinc ion and the resulting supramolecular assembly. nih.gov Different anions can compete for coordination sites or influence the packing of the complexes in the solid state. nih.govunlp.edu.ar For instance, in the synthesis of zinc(II) complexes with isonicotinamide, the presence of small halide anions like chloride and bromide resulted in a tetrahedral coordination geometry for the zinc(II) ion. nih.gov In contrast, the presence of nitrate ions led to an expansion of the coordination environment to octahedral, with both monodentate and bridging nitrate ions. nih.gov Similarly, in a dimeric acetate complex, one zinc(II) ion was found to be octahedrally coordinated while the other was pentacoordinated. nih.gov The bulkier perchlorate (B79767) anion, being uncoordinated, allowed for the coordination of additional water molecules, also resulting in an octahedral environment. nih.gov

Table 2: Effect of Solvent and Anion on this compound Complex Structure

This compound System Solvent Anion Resulting Structure Reference
Zinc 2,6-difluoro/dichlorobenzoate Pyridine Benzoate Mononuclear zinc bis-benzoates nih.gov
Zinc 3,5-dihydroxybenzoate + 4,4'-bipyridine DMSO 3,5-dihydroxybenzoate Polymeric with coordinated DMSO researchgate.net
Zinc 3,5-dihydroxybenzoate + 4,4'-bipyridine Methanol 3,5-dihydroxybenzoate Polymeric with occluded methanol and 4,4'-bipyridine researchgate.net
Zinc(II) + Isonicotinamide Not specified Chloride, Bromide Tetrahedral Zinc(II) nih.gov
Zinc(II) + Isonicotinamide Not specified Nitrate Octahedral Zinc(II) nih.gov
Zinc(II) + Isonicotinamide Not specified Acetate Octahedral and Pentacoordinated Zinc(II) in a dimer nih.gov
Zinc(II) + Isonicotinamide Not specified Perchlorate Octahedral Zinc(II) with coordinated water nih.gov

Formation of this compound as Decomposition By-products

This compound can be formed as a by-product through the decomposition of other zinc-containing complexes. ufv.brufv.br This formation pathway highlights the thermodynamic stability of the this compound structure under certain conditions.

In one documented instance, a Zn(II)-1,2,4-triazole complex, synthesized from the condensation reaction of aminoguanidine (B1677879) bicarbonate and benzoic acid followed by a reaction with zinc(II) chloride, was observed to decompose in chloroform (B151607). ufv.brufv.brresearchgate.net Multinuclear NMR analysis identified the decomposition by-product as zinc(II) benzoate, which was found to dimerize in the chloroform solution. ufv.brufv.br Theoretical studies using Hartree-Fock and DFT methods were employed to validate this experimental finding. ufv.brufv.brresearchgate.net

Another pathway for the formation of this compound derivatives involves the thermal decomposition of more complex zinc carboxylate compounds. For example, new zinc(II) 2-chlorobenzoates with the general formula [Zn(2-ClC₆H₄COO)₂(L)₂], where L represents various bioactive ligands like caffeine (B1668208) or urea, were synthesized and their thermal behavior was studied. cu.edu.eg During their thermal decomposition, the organic ligands are released first, followed by the decomposition of the 2-chlorobenzoate (B514982) anion. cu.edu.eg Similarly, the thermal decomposition of zinc(II) benzoate complexes with caffeine and urea also proceeds with the initial release of the organic ligands, followed by the degradation of the benzoate anions at higher temperatures. researchgate.netakjournals.com The thermal decomposition of zinc(II) acetylsalicylate also leads to the formation of various products, demonstrating the breakdown of the initial complex structure. unlp.edu.ar In some cases, the thermal decomposition of a simple zinc(II) benzoate at 300 °C under an argon atmosphere can lead to the formation of a tetranuclear complex, Zn₄O(C₆H₅CO₂)₆, where the benzoate anion acts as a bridging bidentate ligand. ufv.br The final solid product of the thermal decomposition of many of these zinc carboxylate complexes is often zinc oxide. cu.edu.egresearchgate.netjocpr.com

Table 3: Formation of this compound via Decomposition

Precursor Complex Decomposition Condition Resulting this compound Species Reference
Zn(II)-1,2,4-triazole complex In chloroform solution Dimeric zinc(II) benzoate ufv.brufv.br
[Zn(2-ClC₆H₄COO)₂(L)₂] (L = bioactive ligand) Thermal decomposition Intermediate zinc 2-chlorobenzoate cu.edu.eg
Zn(C₆H₅COO)₂·L₂ (L = caffeine, urea) Thermal decomposition Intermediate this compound researchgate.netakjournals.com
Zinc(II) benzoate Thermal decomposition at 300 °C (Argon) Tetranuclear complex: Zn₄O(C₆H₅CO₂)₆ ufv.br

Structural Elucidation and Coordination Chemistry of Zinc Benzoate

Crystallographic Characterization of Zinc Benzoate (B1203000) Architectures

Crystallographic studies have identified several distinct structural motifs for zinc benzoate, including polymeric chains, discrete multinuclear clusters, and simple mononuclear species. The formation of these architectures is highly dependent on the conditions of synthesis and crystallization.

Single-crystal X-ray diffraction is the definitive method for elucidating the three-dimensional structure of this compound compounds. This technique has revealed that this compound can crystallize in various forms, each with unique unit cell parameters and space group symmetries.

For instance, a common polymeric form of this compound crystallizes in the monoclinic system with the space group P2(1)/c. researchgate.netnih.govscience.gov In another example, a mononuclear complex incorporating 1-methyl-4,5-diphenylimidazole as an ancillary ligand crystallizes in the monoclinic space group P2₁/n. nih.gov The presence of different substituents on the benzoate ring or the inclusion of various solvent or ligand molecules leads to a wide array of crystallographically distinct structures, including tetranuclear clusters and chiral complexes. acs.orgnih.govgoogle.com

Table 1: Selected Crystallographic Data for this compound Complexes

Compound/Structure Type Crystal System Space Group Unit Cell Parameters Source(s)
Polymeric [Zn(O₂CPh)₂]n Monoclinic P2(1)/c a = 10.669(1) Å, b = 12.995(5) Å, c = 19.119(3) Å, β = 94.926(3)° researchgate.netnih.govscience.gov
Mononuclear [Zn(O₂CPh)₂(L)₂]·2MeOH Monoclinic P2₁/n Not fully specified in abstract nih.gov
Chiral [Zn(O₂CPh)₂(phen)(H₂O)] Monoclinic P21/c β = 116.613(5)° google.com
Tetranuclear [Zn₄O(O₂C-p-OMe)₆] Not specified Not specified Not specified in abstract acs.orgnih.gov

In the absence of strongly coordinating solvents or bulky ancillary ligands, this compound often forms polymeric structures. The most commonly reported is a one-dimensional linear polymer, formulated as [Zn(O₂CPh)₂]n. nih.govscience.govacs.org In this architecture, each zinc(II) center typically adopts a distorted tetrahedral geometry. The benzoate ions act as bidentate bridging ligands, linking the adjacent zinc centers to form an extended chain. mdpi.com These polymeric chains are often observed to extend along a specific crystallographic axis, such as the b-axis, and the structure is notable for its lack of coordinated or lattice water molecules. researchgate.netnih.govscience.gov Furthermore, by introducing additional linker ligands like 4,4'-bipyridine (B149096), these simple 1D chains can be connected to form more complex coordination polymers. researchgate.net

This compound is well-known for its ability to form discrete, multinuclear clusters. The most prominent of these is the tetranuclear oxo-centered cluster with the general formula Zn₄O(O₂CAr)₆. acs.orgufv.br This structure features a central μ₄-oxo atom tetrahedrally coordinated to four zinc atoms. researchgate.netnih.gov Each of the six benzoate ligands bridges two zinc atoms in a bidentate fashion. researchgate.netufv.br The geometry of each zinc atom in the core of the unsolvated cluster is typically tetrahedral. acs.orgnih.gov

The formation of these clusters is favored when the benzoate ligand bears electron-donating substituents (like -OMe or -NMe₂). acs.org These clusters can also incorporate additional ligands, such as water, THF, or DMSO, leading to solvated species like Zn₄O(O₂CAr)₆(L)₂. acs.org In some instances, the coordination of a solvent molecule can alter the geometry of one of the zinc centers from tetrahedral to octahedral. acs.org Dimeric "paddle-wheel" structures, while less common for this compound than for other transition metals, have also been observed, particularly with substituted benzoates, such as in [Zn(3,5-(MeO)₂Bz)₂(CH₃OH)]₂. researchgate.net

When dissolved in coordinating solvents, polymeric this compound can undergo depolymerization to form simpler species. acs.org This process can lead to the formation of mononuclear solvates with the general formula Zn(O₂CAr)₂(L)₂, where L is a solvent molecule like water (H₂O) or N,N-dimethylformamide (DMF). acs.org The formation of these mononuclear species is particularly favored when the benzoate ligand has electron-withdrawing substituents (such as -NO₂). acs.org

A well-characterized example is [Zn(O₂CPh)₂(L)₂]·2MeOH (where L = 1-methyl-4,5-diphenylimidazole), which consists of a neutral mononuclear molecule with a distorted tetrahedral zinc(II) center. nih.gov There is a dynamic equilibrium between the polymeric form, the mononuclear solvate, and the tetranuclear cluster in solution, with the relative prevalence of each species dictated by factors like the electronic nature of the benzoate and the coordinating ability of the solvent. acs.org

Dimeric and Tetranuclear Cluster Configurations (e.g., Zn₄O(O₂CAr)₆)

Coordination Modes of the Benzoate Ligand

The benzoate anion is a versatile ligand capable of adopting several coordination modes, which plays a crucial role in determining the final structure of the zinc complex. Its carboxylate group can bind to one or more metal centers in different ways.

Table 2: Summary of this compound Structural Architectures

Structural Type General Formula Key Features Benzoate Coordination Zinc Geometry Source(s)
Polymer [Zn(O₂CAr)₂]n 1D linear chains Bidentate bridging Tetrahedral nih.govmdpi.com
Tetranuclear Cluster Zn₄O(O₂CAr)₆ Central μ₄-oxo core Bidentate bridging Tetrahedral researchgate.netacs.orgnih.gov
Mononuclear Solvate [Zn(O₂CAr)₂(L)₂] Discrete molecules with solvent ligands Monodentate or Bidentate Tetrahedral or Octahedral nih.govacs.orgnih.gov

| Dinuclear Cluster | [Zn₂(O₂CAr)₄(L)₂] | "Paddle-wheel" type structure | Bidentate bridging | Square Pyramidal | researchgate.net |

Bidentate Chelation and Bridging Modes

The carboxylate group of the benzoate ligand features two oxygen atoms, both of which can act as donor sites. This capability allows for multiple coordination modes, with bidentate interactions being particularly common and structurally significant.

Bidentate Chelation : In this mode, both oxygen atoms of a single benzoate ligand coordinate to the same zinc ion, forming a four-membered chelate ring. ufv.brlibretexts.org This mode is observed in various zinc carboxylate complexes, often alongside other ligands that complete the metal's coordination sphere. acs.org For instance, in a six-coordinate zinc complex with 4-formylbenzoate (B8722198) and 1,10-phenanthroline (B135089), the carboxylate ligands were found to be bidentate chelating. acs.org

Bidentate Bridging : More prevalent in this compound chemistry is the bidentate bridging mode, where the carboxylate group spans two different zinc centers. researchgate.net This creates a link that can be extended to form dinuclear, polynuclear, or polymeric structures. The most common bridging arrangement is the syn-syn conformation, which leads to the formation of the well-known "paddle-wheel" dinuclear unit, [Zn₂(μ-O₂CR)₄]. researchgate.netub.edu In this structure, four benzoate ligands bridge the two zinc ions. researchgate.net Other bridging modes, such as monodentate bridging and asymmetric chelating bridging, have also been identified, highlighting the ligand's adaptability. researchgate.net In the tetranuclear cluster Zn₄O(C₆H₅CO₂)₆, all benzoate ligands coordinate to the zinc atoms in a bidentate bridging fashion. researchgate.net

Coordination ModeDescriptionStructural Motif
Bidentate Chelating Both oxygen atoms of one benzoate ligand bind to a single Zn(II) center.Mononuclear or Polynuclear
Bidentate Bridging (syn-syn) Each oxygen atom of the carboxylate group binds to a different Zn(II) center, with both zinc atoms on the same side of the carboxylate plane.Dinuclear (Paddle-wheel), Polymeric
Bidentate Bridging (anti-syn) The two Zn(II) centers are on opposite sides of the carboxylate plane.Polymeric Chains
Tridentate Chelating-Bridging One oxygen chelates a metal ion while also bridging to another.Polynuclear Clusters

This table is generated based on data from syntheses and structural analyses of various zinc carboxylate complexes. researchgate.netuab.cat

Influence of Steric and Electronic Factors on Coordination

The coordination environment of the zinc ion in benzoate complexes is not static; it is highly sensitive to both steric and electronic influences. These can be modulated by introducing substituents onto the aromatic ring of the benzoate ligand or by using different co-ligands or solvents during synthesis. researchgate.net

Electronic Effects : The electronic properties of substituents on the benzoate ring can significantly alter the resulting structure. Electron-withdrawing groups, such as nitro (-NO₂) or fluoro (-F) groups, can shorten the Zn-O bond lengths and favor the formation of high-nuclearity clusters. nih.gov For example, the use of 2,6-difluorobenzoate (B1233279) resulted in a seven-membered zinc aggregate, [Zn₇O₂(O₂CR)₁₀], whereas many unsubstituted benzoates form simpler structures. nih.gov

Steric Effects : The size and position of substituents on the benzoate ligand, as well as the bulkiness of other ligands in the coordination sphere, exert steric pressure that dictates the final geometry. researchgate.net Bulky groups can prevent the formation of higher-order polymers, leading to mononuclear or dinuclear complexes instead. ontosight.ai For instance, the presence of p-tert-butylbenzoate can provide steric protection to the zinc center. ontosight.ai Similarly, the reaction of this compound with the bulky ligand 1-methyl-4,5-diphenylimidazole yields a mononuclear complex, whereas less sterically demanding ligands might permit polymerization. nih.gov The choice of solvent can also play a critical role, with coordinating solvents like pyridine (B92270) or dimethylsulfoxide (DMSO) often incorporating into the final structure and influencing its aggregation state. researchgate.netnih.gov

Geometric Arrangements and Metal Center Environment

The flexible coordination number of the d¹⁰ Zn(II) ion, typically ranging from four to six, allows for a variety of geometric arrangements in its benzoate complexes. The specific geometry is a direct consequence of the coordination modes of the benzoate ligands and the presence of any other co-ligands.

Distorted Tetrahedral Geometries

Four-coordinate zinc is common, and the resulting geometry is almost invariably a distorted tetrahedron. ufv.brresearchgate.net This arrangement is found in linear polymeric chains of this compound, [Zn(O₂CPh)₂]ₙ, where the zinc center is coordinated by four oxygen atoms from four different bridging benzoate ligands. In another example, a tetranuclear this compound cluster, Zn₄O(C₆H₅CO₂)₆, each of the four zinc atoms is held in a slightly distorted tetrahedral geometry, coordinated by three benzoate oxygen atoms and a central μ₄-oxo ligand. researchgate.net The introduction of N-donor co-ligands like 4,4'-bipyridine can lead to 1D coordination polymers where the Zn(II) ion also adopts a distorted tetrahedral geometry, coordinated to two nitrogen atoms and two oxygen atoms from monodentate benzoate ligands. ub.edu

Square Pyramidal and Distorted Octahedral Configurations

Higher coordination numbers are also readily accessible for this compound complexes, often facilitated by the inclusion of additional ligands, including solvent molecules.

Square Pyramidal (Five-Coordinate) : This geometry is observed in some dinuclear and polynuclear complexes. In a paddle-wheel type dinuclear nickel(II) benzoate complex, which serves as a structural analogue, each metal center has a square pyramidal NiNO₄ chromophore. nih.gov A similar geometry has been reported for zinc, for example in a dinuclear complex where one zinc center is five-coordinate with a distorted trigonal bipyramidal geometry, which is closely related to square pyramidal. researchgate.net Another example features a zinc center with an almost ideal square pyramidal geometry (τ = 0.002) in a paddle-wheel structure co-ligated by metronidazole (B1676534) benzoate. doi.org

Distorted Octahedral (Six-Coordinate) : Six-coordination around the zinc center, resulting in a distorted octahedron, typically occurs when this compound is crystallized in the presence of strongly coordinating solvents or bidentate chelating ligands. ontosight.aiontosight.ai For example, a dimeric 2,6-dichlorobenzoate (B1236402) zinc complex features one tetrahedral zinc center and one octahedral zinc center, with the latter's coordination sphere completed by three THF solvent molecules. nih.gov The reaction of zinc acetate (B1210297) with 4-formylbenzoic acid and 1,10-phenanthroline also yields a six-coordinate mononuclear zinc complex with two bidentate carboxylates and the bidentate phenanthroline ligand. acs.org

GeometryCoordination NumberTypical Complex Type
Distorted Tetrahedral 4Polymeric chains, Oxo-centered clusters
Square Pyramidal 5Dinuclear (Paddle-wheel), Monomeric
Distorted Octahedral 6Mononuclear with co-ligands, Solvated complexes

This table summarizes common geometries found in this compound complexes based on crystallographic data. acs.orgresearchgate.netnih.govnih.gov

Dynamic Behavior and Ligand Lability in Solution

While single-crystal X-ray diffraction provides a static picture of the solid state, the behavior of this compound complexes in solution can be dynamic. The lability of the Zn-O and Zn-N bonds means that structures observed in the solid state may not persist upon dissolution.

Studies using variable-temperature ¹H NMR have shown that certain polynuclear zinc carboxylate complexes can partially dissociate in solution. researchgate.net Furthermore, evidence suggests a rapid "carboxylate shift" process can occur, where the carboxylate ligands exchange their coordination positions, even at low temperatures. researchgate.net The dissolution of complex solid-state aggregates, such as the [Zn₇O₂(O₂CR)₁₀] cluster or the [(RCO₂)₄Zn₂] dimer, in a strongly coordinating solvent like pyridine leads to the disruption of the cluster and the formation of simpler mononuclear species, [Zn(O₂CR)₂(pyridine)₃]. nih.gov This solvent-dependent aggregation and disaggregation is a key feature of this compound coordination chemistry in solution. acs.org This dynamic equilibrium is further supported by observations where attempts to obtain mass spectrometry data for some complexes were unsuccessful, suggesting a lability and fluxionality of the species in solution. acs.org

Theoretical and Computational Studies of Zinc Benzoate

Quantum Chemical Methodologies

Quantum chemical methodologies have proven to be invaluable tools for understanding the structural and electronic properties of zinc benzoate (B1203000) and its derivatives. These computational approaches complement experimental data, providing insights that are often difficult to obtain through empirical methods alone.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems, such as molecules. For zinc benzoate, DFT has been instrumental in several areas:

Catalytic Activity: DFT studies have confirmed that zinc benzoates can act as effective Lewis acid catalysts, for example, in the synthesis of oxazolines. These theoretical models help in understanding the reaction mechanisms and the role of the zinc center in catalysis.

Thermal Stability: Theoretical models based on DFT can predict the decomposition pathways of this compound, aligning with experimental results from thermogravimetric analysis (TGA).

A study on mixed-ligand complexes of Zn(II) with dithiocarbamate (B8719985) and benzoate used DFT to corroborate the proposed four-coordinate geometries. researchgate.net Furthermore, DFT calculations have been applied to understand the speciation of electronically diverse zinc benzoates, revealing a preference for either mononuclear solvates or Zn₄O(O₂CAr)₆ clusters depending on the electronic properties of the benzoate ligand. acs.orgnih.gov

Hartree-Fock Methods in Structural Validation

The Hartree-Fock (HF) method, another fundamental quantum chemistry technique, has also been applied to study this compound, often in conjunction with DFT. researchgate.netufv.br

Byproduct Identification: In the aforementioned study of a Zn(II)-1,2,4-triazole complex decomposition, both DFT and Hartree-Fock methods were used to validate that zinc(II) benzoate was a byproduct. researchgate.netufv.brresearchgate.net These calculations helped in characterizing the structural features of the resulting this compound. researchgate.netufv.brresearchgate.net

Structural Optimization: The HF method has been used for the geometry optimization of proposed this compound structures, including dimeric forms with bridging and chelated benzoate anions. ufv.br

While DFT methods generally provide more accurate results due to the inclusion of electron correlation, HF remains a useful tool, particularly for initial structural explorations and as a baseline for more advanced calculations.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

A significant application of quantum chemical methods is the prediction of spectroscopic parameters, which can be directly compared with experimental data for structural elucidation.

NMR Chemical Shifts: The calculation of the magnetic shielding tensor using DFT allows for the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts. researchgate.netufv.br This has been crucial in confirming the identity of zinc(II) benzoate as a decomposition product, where the calculated ¹³C and ¹H NMR data showed good agreement with experimental spectra. researchgate.netufv.br The B3LYP functional is commonly used for these calculations. ufv.br

Vibrational Frequencies: DFT calculations can predict the infrared (IR) vibrational frequencies of this compound. The calculated frequencies for the carboxylate group (asymmetric and symmetric stretching) can be compared with experimental FT-IR spectra to confirm the coordination mode of the benzoate ligand. ub.edu

The following table summarizes a comparison of experimental and calculated NMR data for a this compound byproduct.

Parameter Experimental Data (ppm) Calculated Data (ppm)
¹H NMRVaries for aromatic protonsAgreement with experimental data
¹³C NMRVaries for carboxyl and aromatic carbonsAgreement with experimental data

Table based on findings from studies validating this compound as a decomposition byproduct. researchgate.netufv.br

Advanced Electronic Structure Analysis

Beyond structural and spectroscopic predictions, advanced computational techniques offer a deeper understanding of the electronic nature of this compound, including the characteristics of its chemical bonds and intermolecular interactions.

Quantum Theory of Atoms in Molecules (QTAIM)

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, analyzes the topology of the electron density to define atoms and chemical bonds. uni-rostock.de

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity.

Identifying Reactive Sites: The MEP surface maps the electrostatic potential onto the electron density surface. researchgate.net Regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. researchgate.netscirp.org

Understanding Intermolecular Interactions: In a study of a zinc complex with 3,4-dimethoxybenzoate, MEP analysis was used to understand the sites for intermolecular interactions. researchgate.net The analysis of MEP surfaces in related zinc-benzoate systems helps to explain the synergistic effects in supramolecular assemblies, where electron-rich areas on one molecule interact favorably with electron-poor regions on another. mdpi.coma-z.lu For instance, the MEP surface of a 2-chlorobenzoic acid dimer revealed an electron-rich surface that could interact with a positively charged region of a manganese complex. mdpi.com

Molecular Modeling and Docking Simulations

Molecular modeling and docking simulations are powerful computational tools used to predict and analyze the interaction of small molecules with biological macromolecules such as proteins and nucleic acids. While specific molecular docking studies exclusively on this compound are not extensively documented in publicly available research, the interaction of its constituent components—the zinc ion (Zn²⁺) and the benzoate anion—with biological targets has been the subject of numerous computational investigations. By examining these studies, we can infer the potential binding modes and interactions of this compound with various biological targets.

The biological activity of zinc-containing compounds is often attributed to the zinc ion's ability to interact with active sites of metalloenzymes. nih.gov Computational models have been developed to accurately simulate the coordination chemistry of zinc in these protein environments. irb.hrreadthedocs.io Zinc ions in proteins predominantly exhibit a tetrahedral coordination geometry, although five- and six-coordinate states are also observed, particularly in catalytic sites. nih.gov The most common amino acid residues that coordinate with zinc are histidine, aspartate, glutamate, and cysteine. nih.gov Specialized force fields, such as AutoDock4Zn, have been developed to improve the accuracy of docking simulations involving zinc-coordinating ligands, highlighting the importance of accurately modeling both the energetic and geometric components of these interactions. readthedocs.io The strong electrostatic and polarization effects of the Zn²⁺ ion play a crucial role in the binding of inhibitors to metalloenzymes. nih.gov

The benzoate moiety, as the conjugate base of benzoic acid, can engage in various non-covalent interactions with biological targets. Molecular docking studies on sodium benzoate and other benzoate derivatives have provided insights into these interactions. For instance, studies on the interaction of sodium benzoate with antioxidant enzymes like superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) reductase (GR) have been conducted to understand its potential effects on enzyme structure and function. researchgate.net Furthermore, the binding of sodium benzoate to the transport protein bovine serum albumin (BSA) has been investigated through both experimental and computational methods, revealing specific binding sites and thermodynamic parameters of the interaction. researchgate.netresearchgate.net

Molecular docking studies of various benzoate derivatives with different enzymes have elucidated potential binding modes. For example, methyl benzoate derivatives have been shown to inhibit lactoperoxidase, with the most potent inhibitor forming hydrogen bonds with key residues in the active site. nih.gov Similarly, derivatives of 2-(phenylthio)-ethyl benzoate have demonstrated inhibitory activity against α-amylase and α-glucosidase in docking studies. najah.edu In a comparative docking study, sodium benzoate was docked into the active site of arginase I, an enzyme in the urea (B33335) cycle. researchgate.net These studies collectively indicate that the benzoate group can form hydrogen bonds through its carboxylate oxygen atoms and participate in hydrophobic interactions via its phenyl ring.

The following table summarizes the findings from molecular docking studies of various benzoate derivatives with different biological targets, providing an illustrative overview of the potential interactions. It is important to note that these studies were not conducted on this compound itself, but on related compounds.

Biological TargetLigand StudiedKey Findings from Docking Studies
Antioxidant Enzymes (SOD, CAT, GR)Sodium BenzoatePotential to interact with enzyme residues, modulating structural and functional activities. researchgate.net
Bovine Serum Albumin (BSA)Sodium BenzoateForms a ground-state complex, with binding constants indicating a stable interaction. researchgate.net
Lactoperoxidase (LPO)Methyl 2-amino-3-bromobenzoateThe most potent inhibitor established hydrogen bonds with Asp108, Ala114, and His351. nih.gov
Alpha-Amylase2-(phenylthio)-ethyl benzoate derivativeShowed potent inhibitory activity in docking simulations. najah.edu
Arginase ISodium BenzoateDocking studies were performed to investigate interactions within the urea cycle pathway. researchgate.net
SARS-CoV-2 Main ProteaseBenzoic Acid DerivativesDocking scores suggested potential inhibitory activity, with interactions in the active site. nih.gov

Catalytic Applications and Mechanistic Investigations of Zinc Benzoate Complexes

Lewis Acid Catalysis

Zinc benzoate (B1203000) complexes function as competent Lewis acid catalysts, a property attributable to the electrophilic nature of the zinc(II) center. This allows them to coordinate to and activate carbonyl groups in esters and other substrates, rendering them more susceptible to nucleophilic attack. The electronic properties of the benzoate ligand can be tuned to modulate the Lewis acidity and, consequently, the catalytic activity of the complex acs.orgnih.gov.

Zinc benzoates have been identified as effective catalysts for the synthesis of oxazolines via the condensation and cyclization of esters and β-amino alcohols. acs.orgresearchgate.net This reaction is a fundamental method for producing a class of heterocyclic compounds that are important as ligands in asymmetric catalysis and as intermediates in organic synthesis. rsc.org

In a systematic study, electronically diverse zinc benzoates were shown to be competent Lewis acid catalysts for this transformation, with performance comparable to their more commonly used zinc acetate (B1210297) counterparts. acs.orgresearchgate.net The reaction typically proceeds through a tandem condensation-cyclodehydration sequence. jst.go.jp The zinc catalyst activates the ester carbonyl group, facilitating the initial nucleophilic attack by the amino group of the amino alcohol. acs.org Subsequent intramolecular cyclization and dehydration lead to the final oxazoline (B21484) product. The speciation of the zinc benzoate in solution, whether as a mononuclear solvate or a tetranuclear cluster like Zn₄O(O₂CAr)₆, has been identified as a key factor that can influence catalytic efficiency. acs.org For instance, in some systems, a well-defined cluster proved to be a more active catalyst than its corresponding polymeric form. acs.org

Table 1: Representative Zinc-Catalyzed Oxazoline Synthesis

Reactants Catalyst Product Application Reference
Ester + β-Amino Alcohol Zinc Benzoates 2-Oxazoline Direct catalytic conversion acs.org, researchgate.net, jst.go.jp
Carboxylic Acid + β-Amino Alcohol Zn₄(OCOCF₃)₆O 2-Oxazoline Faster reaction than with esters rsc.org
Nitrile + β-Amino Alcohol Zinc(II) Chloride 2-Oxazoline Widely used for chiral bis(oxazoline) synthesis jst.go.jp

Transesterification, the conversion of one ester into another by reaction with an alcohol, is a crucial industrial and laboratory reaction. researchgate.netnih.gov this compound complexes, particularly tetranuclear zinc clusters, have demonstrated high efficiency in catalyzing these reactions for a wide variety of esters under mild conditions. jst.go.jprsc.org These catalysts show high tolerance for various functional groups, making them suitable for complex molecule synthesis. jst.go.jp

The reaction can be performed under almost neutral conditions, which is advantageous for substrates sensitive to acid or base catalysis. jst.go.jp For example, a newly designed zinc complex was used for the transesterification of methyl benzoate with various alcohols, including sterically demanding secondary alcohols like (+)-menthol and cholesterol, achieving high yields under an air atmosphere. rsc.org The catalytic activity in these systems can be significantly enhanced by the addition of ligands such as alkyl amines or N-heteroaromatic compounds, which are thought to stabilize lower nuclearity clusters and promote the catalytic cycle. jst.go.jpresearchgate.netjst.go.jp

Table 2: Zinc Complex-Catalyzed Transesterification of Methyl Benzoate with Various Alcohols

Entry Alcohol Product Yield (%)
1 (+)-Menthol Menthyl benzoate 90
2 Cholesterol Cholesteryl benzoate 89
3 Borneol Bornyl benzoate 86

Conditions: Methyl benzoate (1.0 mmol), alcohol (1.2 mmol), catalyst (5 mol%), under air atmosphere. Data sourced from rsc.org.

One of the most remarkable applications of zinc cluster catalysis is the chemoselective acylation of aminoalcohols. jst.go.jp These substrates contain two competing nucleophilic sites: a hydroxyl group and an amino group. Typically, the amino group is inherently more nucleophilic and would be expected to react preferentially. However, using tetranuclear zinc cluster catalysts, a unique hydroxy group-selective acylation (O-acylation) can be achieved with high selectivity, even in the presence of primary or secondary amino groups. jst.go.jprsc.org

This unprecedented selectivity is a key feature of the zinc-catalyzed transesterification process. jst.go.jp In a model reaction, the O-selective acylation of an amino alcohol with methyl benzoate was demonstrated, affording the desired O-acylated ester in high yield with excellent chemoselectivity (>20:1). rsc.org This ability to differentiate between alcohol and amine nucleophiles is attributed to the specific mechanism of the zinc cluster, which involves the preferential formation of a zinc alkoxide intermediate. jst.go.jp

Transesterification Reactions

Reaction Pathway Elucidation

Understanding the reaction mechanism is crucial for optimizing catalytic performance and designing new catalysts. Studies on this compound and related zinc carboxylate systems have shed light on the nature of the active species and the kinetics of the catalytic process.

The speciation of this compound in solution is a critical aspect of its catalytic chemistry. Depending on the solvent and the electronic properties of the benzoate ligand, polymeric zinc benzoates can dissolve to form either mononuclear solvated species, such as Zn(O₂CAr)₂(L)₂, or well-defined tetranuclear oxo-centered clusters, like Zn₄O(O₂CAr)₆. acs.orgnih.gov For instance, electron-donating groups on the benzoate ligand favor the formation of the Zn₄O cluster, while electron-withdrawing groups tend to yield the mononuclear solvate. acs.org

Mechanistic studies have revealed that for transesterification and O-selective acylation reactions, alkoxide metal complexes are the key active species in the catalytic cycle. jst.go.jpresearchgate.netjst.go.jp The proposed mechanism involves the deprotonation of the alcohol nucleophile by the zinc cluster to generate a zinc alkoxide. jst.go.jp This step is considered crucial not only for achieving high catalytic activity by increasing the nucleophilicity of the alcohol but also for determining the chemoselectivity observed in the O-acylation of aminoalcohols. jst.go.jp The catalyst essentially functions as both a Lewis acid to activate the ester and a Brønsted base to deprotonate the alcohol. jst.go.jp

The catalytic reactions facilitated by these zinc clusters often exhibit behavior analogous to that of metalloenzymes. jst.go.jpjst.go.jp Kinetic studies have shown that these systems can follow Michaelis-Menten kinetics, which implies the pre-equilibrium formation of a catalyst-substrate complex before the rate-determining step. jst.go.jpresearchgate.netjst.go.jp

For transesterification, the reaction is proposed to proceed via an ordered ternary complex mechanism. jst.go.jp In this model, which is similar to that of some dinuclear metalloenzymes, the alcohol binds to the zinc center first, followed by the coordination of the ester to form a ternary complex. jst.go.jpacs.org Kinetic analyses, such as those performed using Lineweaver-Burk plots for analogous cobalt systems, allow for the determination of Michaelis-Menten constants (Kₘ) for both the alcohol and the ester substrates. acs.org This enzyme-like behavior, where substrate binding and activation occur at a defined multinuclear metallic site, is central to the high efficiency and selectivity of these zinc-based catalysts. jst.go.jpjst.go.jpacs.org

Influence of Zinc Cluster Nuclearity on Catalytic Efficiency

The nuclearity of zinc carboxylate complexes, which refers to the number of zinc atoms within a single molecular entity, is a critical factor that significantly influences their catalytic efficiency. Research has demonstrated that altering the number of zinc centers, from mononuclear (a single zinc atom) to multinuclear (di-, tri-, tetra-, and higher), can profoundly impact reaction rates and even the stereoselectivity of the products formed. This effect is largely attributed to the cooperative interactions between adjacent metal centers, which can create unique reaction pockets and facilitate mechanistic pathways unavailable to simpler systems.

Enhanced Activity in Ring-Opening Polymerization (ROP)

In the realm of ring-opening polymerization (ROP) of cyclic esters like ε-caprolactone (ε-CL) and lactides (LA), a clear trend has been observed where higher nuclearity leads to enhanced catalytic performance. researchgate.net Studies involving a series of zinc(II) carboxylate complexes stabilized by pyridyl Schiff base ligands revealed that di- and trinuclear complexes exhibit superior catalytic activities compared to their mononuclear counterparts. researchgate.netresearchgate.net This holds true for polymerizations conducted with or without alcohol initiators. researchgate.net

The enhanced efficiency of multinuclear complexes is often linked to a bimetallic mechanism, where the multiple zinc centers work in concert to activate both the monomer and the initiating group. nih.govnih.gov This cooperative binding and activation lower the energy barrier for the polymerization steps. For instance, in the ROP of rac-lactide (rac-LA), dinuclear and trinuclear zinc complexes were not only more active but also influenced the stereochemistry of the resulting polymer, producing heterotactic polylactides. researchgate.netresearchgate.net Similarly, dinuclear this compound complexes structured in a "paddle wheel" arrangement have been successfully employed as initiators for the bulk ROP of lactides and ε-caprolactone at elevated temperatures. nih.gov

Table 1: Comparison of Catalytic Activity in ROP for Zinc Complexes of Different Nuclearities
Catalyst NuclearityReactionObservationSource
MononuclearROP of ε-CL and rac-LAActive, but generally lower efficiency compared to multinuclear analogues. researchgate.netresearchgate.net
DinuclearROP of ε-CL and rac-LASuperior catalytic activity. One active dinuclear benzoate complex showed an apparent rate constant (kapp) of 0.3450 h−1. researchgate.netnih.gov
TrinuclearROP of ε-CL and rac-LAExhibited superior catalytic activities, comparable to dinuclear systems. researchgate.netresearchgate.net

Mechanistic Insights from Tetranuclear and Higher Clusters

The investigation of well-defined tetranuclear zinc clusters provides further insight into the structure-activity relationship. These clusters have proven to be exceptionally efficient catalysts for various organic transformations, including the transesterification of esters and the synthesis of oxazolines from esters and amino alcohols. jst.go.jpacs.org

A direct comparison highlighted the superiority of a cluster structure over a polymeric one. For the tandem condensation-cyclization reaction to produce oxazolines, the tetranuclear cluster Zn₄O(O₂CCF₃)₆ was found to be 1.5 times more active than the corresponding polymeric solvate, Zn(O₂CCF₃)₂(H₂O)ₓ. acs.org This difference underscores that a well-defined, multinuclear core is key to high catalytic performance. Mechanistic studies suggest that these clusters can act as pre-catalysts, generating highly active zinc alkoxide species at elevated temperatures. rsc.org In some cases, the addition of ligands can stabilize clusters with lower nuclearities, which in turn enhances catalytic activity for reactions like transesterification. jst.go.jpnih.gov

The principle extends to even higher nuclearity and heterometallic systems. For example, a hexanuclear zinc-magnesium hydroxide (B78521) benzoate cluster has been characterized as a Lewis acid–base adduct with cyclohexene (B86901) oxide (CHO), demonstrating the capacity of large multinuclear frameworks to activate substrates for copolymerization reactions. nih.govacs.org The cooperative effect in such systems involves one metal center activating the monomer while another facilitates the nucleophilic attack, often described by a chain-shuttling mechanism. nih.gov

Table 2: Catalytic Activity in Oxazoline Synthesis
Catalyst StructureReactionRelative ActivitySource
Polymeric Zinc Carboxylate (solvate)Ester + Amino Alcohol → OxazolineBase Activity (1.0x) acs.org
Tetranuclear Zinc Cluster (Zn₄O-core)Ester + Amino Alcohol → OxazolineHigher Activity (1.5x) acs.org

Biological Interactions and Advanced Bioactivity Assessments

Antimicrobial and Antifungal Properties

Zinc benzoate (B1203000) exhibits notable antimicrobial and antifungal characteristics, making it a compound of interest for various applications. ontosight.aiontosight.ai The antimicrobial action of zinc compounds can be attributed to several mechanisms, including the disruption of microbial cell membranes, which increases their permeability, and the deactivation of essential respiratory enzymes through interaction with nucleic acids. nih.gov Zinc-based chemistries can penetrate the cell walls of fungi, disrupting key cellular functions and thereby preventing their growth and reproduction. microban.com

The antimicrobial and antifungal efficacy of zinc benzoate can be significantly enhanced when it forms complexes with other bio-active ligands. Studies on zinc(II) 2-chlorobenzoate (B514982) and 2-bromobenzoate (B1222928) complexes with various ligands such as caffeine (B1668208), urea (B33335), and phenazone have demonstrated this principle. cu.edu.egresearcher.life These complexes have shown inhibitory effects against a range of microorganisms, including Staphylococcus aureus, Escherichia coli, Candida albicans, Rhizopus oryzae, and Microsporum gypseum. cu.edu.egresearcher.life The presence of both the zinc ion and the bioactive ligands in these complexes results in a synergistic inhibitory effect that is greater than that of the individual components. cu.edu.eg Similarly, a zinc 2-fluorobenzoate (B1215865) complex with nicotinamide (B372718) has shown antibacterial effects against several gram-positive and gram-negative bacteria. dergipark.org.tr

Table 1: Antimicrobial Activity of Zinc(II) Benzoate Complexes

Complex Target Microorganism Observed Effect Reference
Zinc(II) 2-chlorobenzoate complexes Staphylococcus aureus, Escherichia coli, Candida albicans, Rhizopus oryzae, Microsporum gypseum Decreased growth cu.edu.eg
Zinc(II) 2-bromobenzoate complexes E. coli, S. aureus, C. albicans, R. oryzae, A. alternata, M. gypseum Inhibition of growth, with bacteria being more sensitive than yeasts and fungi researcher.life
Zinc 2-fluorobenzoate with nicotinamide Bacillus subtilis, Pseudomonas aeruginosa, Staphylococcus aureus, Escherichia coli, Bacillus cereus, Klebsiella pneumoniae Antibacterial effects at concentrations of 18.67 and 9.34 mM dergipark.org.tr

The unique properties of metal-containing compounds, or metallodrugs, offer therapeutic possibilities that are not achievable with purely organic molecules. nih.gov Zinc complexes, in particular, are being explored for their potential in metallodrug design due to zinc's essential role in numerous biological processes and the low toxicity of many of its compounds. researchgate.netresearchgate.net Metallodrugs often act as prodrugs, undergoing activation within the body through processes like ligand substitution or redox reactions. nih.gov Zinc-based complexes have shown potential as anticancer agents, with some demonstrating the ability to induce apoptosis in cancer cells. researchgate.net The design of these complexes often involves incorporating bioactive ligands to enhance their therapeutic efficacy and target specificity. cu.edu.egresearchgate.net The development of orally available zinc-based drugs is also a significant area of research. acs.org

Evaluation of Enhanced Activities in Complexes with Bio-active Ligands

Interaction with Biomacromolecules

The biological effects of this compound and its derivatives are intrinsically linked to their interactions with vital biomacromolecules such as DNA and proteins.

Several studies have investigated the interaction of zinc complexes with DNA, a critical target for many therapeutic agents. Research on zinc(II) complexes with substituted terpyridine ligands has revealed that they can bind to calf thymus DNA (CT-DNA) primarily through an intercalative binding mode. mdpi.comnih.gov This means the complex inserts itself between the base pairs of the DNA double helix. This interaction has been confirmed through various spectroscopic techniques, including UV-Vis and circular dichroism, as well as molecular docking simulations. mdpi.comnih.gov The ability of these zinc complexes to bind to DNA is a crucial aspect of their potential antiproliferative and anticancer activities. nih.gov

Serum albumins, such as bovine serum albumin (BSA) and human serum albumin (HSA), are major transport proteins in the blood. mdpi.com The binding of therapeutic compounds to these proteins is a key determinant of their pharmacokinetic and pharmacodynamic properties. mdpi.com Studies have shown that zinc(II) complexes can exhibit a strong binding affinity for BSA. mdpi.com The interaction between sodium benzoate and BSA has been shown to form a stable complex, with hydrogen bonding and van der Waals forces playing a significant role in this interaction. nih.gov The binding constant (Kb) for this interaction is in the order of 104 M−1, indicating a strong binding affinity. nih.gov Research on other zinc complexes has also demonstrated effective binding to BSA, with the binding affinity being influenced by the structure of the ligands attached to the zinc ion. mdpi.com The quenching mechanism of BSA's intrinsic fluorescence upon binding with these complexes has been identified as a static process, further confirming the formation of a ground-state complex. mdpi.com

Table 2: Binding Parameters of Zinc Compounds with Bovine Serum Albumin (BSA)

Compound/Complex Binding Constant (Kb) Number of Binding Sites (n) Primary Binding Forces Reference
Sodium Benzoate ~104 M−1 ~1 Hydrogen bonding and van der Waals forces nih.gov
Zinc(II) complexes with substituted terpyridines Strong affinity (Kq quenching constant) Not specified Static quenching mechanism mdpi.com
Zinc(II) complexes with N3S2 ligand Varies with ligand structure Not specified Dynamic and mixed quenching mdpi.com

DNA Binding Mechanisms (e.g., Intercalative Binding)

Enzyme Modulation and Neurochemical Effects

Zinc is a crucial element for the proper functioning of the central nervous system, acting as a neurotransmitter and participating in synaptic plasticity. nih.gov Studies have suggested that benzoate compounds can influence neurochemical pathways. For instance, sodium benzoate has been shown to induce changes in the brain that can lead to a reduction in zinc levels, potentially causing behavioral changes. nsj.org.sa Zinc deficiency itself is associated with cognitive and motor function impairment. nsj.org.sa

Research has also explored the modulatory effects of zinc and benzoate compounds on various enzymes. For example, estradiol (B170435) benzoate has been shown to modulate the activity of superoxide (B77818) dismutase (SOD), an important antioxidant enzyme, in the developing rat brain. scielo.brnih.gov Furthermore, zinc supplementation has been observed to regulate the activity of acetylcholinesterase, an enzyme critical for neurotransmission, in rats treated with lithium. nih.gov Studies on rats have also indicated that zinc can mitigate the negative effects of sodium benzoate on the brain by enhancing antioxidant capacity and up-regulating certain neuroprotective factors. researchgate.netnih.gov Specifically, zinc supplementation has been shown to reverse short-term memory deficits induced by sodium benzoate. researchgate.net

Inhibition of Monoamine Oxidase A (MAO-A) Activity

Cytotoxicity and Antiproliferative Activity in Cell Lines

Recent research has explored the cytotoxic and antiproliferative properties of this compound, particularly in the context of its complexes with other organic molecules. Studies on zinc(II) complexes incorporating benzoate and terpyridine ligands have demonstrated significant antiproliferative activity against various human carcinoma cell lines.

For instance, a series of zinc(II) complexes with substituted terpyridines and benzoate showed potent activity against human lung (A549), hepatocellular (Bel-7402), breast (MCF-7), and esophageal (Eca-109) cancer cell lines. researchgate.netmdpi.commdpi.com The inhibitory effects of these complexes were found to be dose-dependent. mdpi.com The half-maximal inhibitory concentration (IC₅₀) values for these this compound terpyridine complexes were often in the low micromolar or even nanomolar range, indicating high potency. mdpi.comresearchgate.net In many cases, the antiproliferative activity of these zinc complexes surpassed that of the established anticancer drug, cisplatin. researchgate.netmdpi.com

The specific antiproliferative efficacy can be influenced by the nature of the substituent groups on the terpyridine ligand. mdpi.com For example, in one study, complexes with electron-withdrawing groups showed different activity profiles compared to those with electron-donating groups. mdpi.com The mechanism of action is thought to involve interaction with DNA, potentially through intercalation, which can induce conformational changes in the DNA structure. researchgate.net

Below is a table summarizing the reported antiproliferative activities of various this compound complexes against different cancer cell lines.

Cell Line Complex Type Reported IC₅₀ (µM) Reference
A549 (Human Lung Carcinoma)This compound terpyridine complexes0.066 - 0.945 mdpi.com
Bel-7402 (Human Hepatocellular Carcinoma)This compound terpyridine complexes0.066 - 0.945 mdpi.com
Eca-109 (Human Esophageal Carcinoma)This compound terpyridine complexes0.066 - 0.945 mdpi.com
MCF-7 (Human Breast Adenocarcinoma)Zinc hydroxybenzoate terpyridine complexesAs low as 0.37 researchgate.net

It is important to note that the cytotoxicity of zinc compounds is a general phenomenon observed in vitro. nih.gov The proliferation of various cell lines, including B16 mouse melanoma and HeLa cells, is inhibited by zinc ions at certain concentrations. nih.gov The antiproliferative potential of zinc-containing compounds is an active area of research, with studies exploring their effects in combination with other anticancer agents as well. nih.gov

Environmental Behavior and Corrosion Inhibition Science

Zinc Basic Benzoate (B1203000) as an Eco-Friendly Corrosion Inhibitor Pigment

Zinc basic benzoate has emerged as a promising eco-friendly alternative to traditional corrosion-inhibiting pigments that often contain hazardous materials like lead or chromium. abraco.org.brampp.org Its effectiveness as a corrosion inhibitor for steel has been demonstrated in various studies, particularly within anticorrosive epoxy coatings. unlp.edu.ar The inhibitive properties of the benzoate anion have been recognized for a considerable time, but the use of highly soluble benzoate compounds in paints is limited due to their tendency to leach out, which can increase the coating's permeability and diminish its protective qualities. abraco.org.brampp.org The development of insoluble metallic benzoates, such as zinc basic benzoate, addresses this issue. ampp.orgresearchgate.net

Mechanism of Anticorrosive Action via Anion Adsorption

The primary mechanism by which benzoates, including zinc basic benzoate, inhibit corrosion is through the adsorption of the benzoate anion onto the active sites of the metallic surface. ampp.orgresearchgate.netresearchgate.net This process forms an effective, protective layer that significantly lowers the rate of corrosion. researchgate.netresearchgate.net Specifically, the benzoate anion adsorbs onto the anodic sites where metal dissolution would typically occur, effectively blocking the corrosion process. ampp.org This adsorption creates a barrier that prevents corrosive agents from reaching the metal surface. researchgate.net Studies have shown that this protective film is often composed of iron oxides and oxyhydroxides. researchgate.net

Performance in Anticorrosive Coating Formulations

Research has consistently shown that zinc basic benzoate is a highly effective pigment for formulating anticorrosive paints, particularly with epoxy binders. abraco.org.brresearchgate.net Both solvent-borne and water-borne epoxy paints formulated with zinc basic benzoate have demonstrated improved anticorrosive performance, even under aggressive conditions like those found in marine environments. abraco.org.brresearchgate.net In some cases, water-borne epoxy paints with zinc basic benzoate have shown superior performance, withstanding thousands of hours in salt spray chamber tests. abraco.org.brresearchgate.net The performance of these coatings is attributed to the inhibitive action of the benzoate anion, which provides active corrosion protection, rather than just the barrier properties of the paint. abraco.org.br The incorporation of zinc oxide can further enhance the performance of benzoate-based primers by raising the pH to levels that promote steel passivation. ampp.orgresearchgate.net

Below is a table summarizing the performance of different paint formulations containing zinc basic benzoate in accelerated corrosion tests.

Paint FormulationBinder TypeTest ConditionDurationResult
Epoxy Paint with Zinc Basic BenzoateWater-borneSalt Spray Chamber4000 hoursSatisfactory performance abraco.org.br
Epoxy Paint with Zinc Basic BenzoateSolvent-borneSalt Spray ChamberNot specifiedGood performance, though water-borne was superior abraco.org.br
Epoxy Paint with Zinc Phosphate (for comparison)Water-borneSalt Spray Chamber2400 hoursSatisfactory performance researchgate.net
Basic Zinc Phosphate Paint (for comparison)Not specifiedSalt Spray Chamber3600 hoursAcceptable anticorrosive behavior researchgate.net

Impact of Concentration on Corrosion Inhibition Efficiency

The concentration of zinc benzoate plays a crucial role in its effectiveness as a corrosion inhibitor. Studies have shown that as the concentration of this compound increases, its inhibition efficiency generally improves. For instance, in a study using low carbon steel in 0.5 M H2SO4, the inhibition efficiency of this compound increased from 46.79% at a 10% concentration to a peak of 88.32% at a 70% concentration. proquest.com Similarly, in 0.5 M HCl, the highest inhibition efficiency of 70.17% was achieved at a 50% concentration. proquest.comcovenantuniversity.edu.ng This suggests that a sufficient concentration of the inhibitor is necessary to ensure adequate surface coverage and protection of the metal. However, it is noteworthy that one statistical analysis suggested that exposure time was a more statistically relevant factor than inhibitor concentration in certain acidic environments. proquest.com

The following table details the inhibition efficiency of this compound at various concentrations in different acidic solutions.

Acid SolutionInhibitor ConcentrationInhibition Efficiency (%)
0.5 M H2SO410%46.79% proquest.com
0.5 M H2SO470%88.32% proquest.com
0.5 M HCl10%33.26% proquest.com
0.5 M HCl50%70.17% proquest.comcovenantuniversity.edu.ng

Environmental Prevalence and Remediation Research

While beneficial as a corrosion inhibitor, the presence of zinc compounds in the environment warrants investigation into their prevalence and potential effects.

Identification as a Contaminating Compound from Polymer Degradation

Research has identified this compound as a potential environmental contaminant that can be derived from the degradation of polymers. nih.gov Specifically, studies have shown that this compound can be leached from polystyrene resin when boiled in deionized and distilled water. nih.gov This finding is significant as it suggests that consumer products and industrial materials containing polystyrene could be a source of this compound contamination in the environment. nih.gov Furthermore, zinc catalysts are known to be effective in the depolymerization of certain polymers, which can result in the formation of by-products like methyl benzoate. rsc.org

Strategies for Zinc Bioremediation in Polluted Environments

Bioremediation presents a promising and environmentally sustainable approach for the detoxification of zinc-contaminated environments. nih.gov This process leverages the metabolic capabilities of microorganisms to transform or sequester toxic heavy metals into less harmful forms. vidyajournal.orgnih.gov Unlike conventional physicochemical methods, which can be costly and generate secondary pollutants, bioremediation is a cost-effective and eco-friendly alternative. ajol.infoiwaponline.com Various strategies, including biosorption, bioaccumulation, and biostimulation, are employed to remediate zinc from soil and wastewater. ajol.info

The efficacy of zinc bioremediation is contingent upon several factors, including the microbial species utilized, pH, temperature, and the concentration of zinc and other co-contaminating ions. tandfonline.comnih.gov Research has demonstrated that both single microbial strains and microbial consortia can effectively remove zinc from polluted media. nih.govinternationalscholarsjournals.com

Microbial Mechanisms for Zinc Bioremediation

Microorganisms have evolved diverse mechanisms to tolerate and remediate high concentrations of zinc. These mechanisms can be broadly categorized as extracellular and intracellular processes.

Extracellular Sequestration (Biosorption): This rapid, metabolism-independent process involves the binding of zinc ions to the surface of microbial cells. niscpr.res.innih.gov The cell walls of bacteria, fungi, and algae are rich in functional groups such as carboxyl, hydroxyl, amino, phosphate, and sulfhydryl groups, which can electrostatically attract and bind positively charged zinc ions. nih.govnih.gov This surface binding, or biosorption, effectively immobilizes zinc, preventing its further migration in the environment. niscpr.res.in Studies have shown that the efficiency of biosorption is influenced by factors like pH, with lower pH levels generally reducing metal uptake due to competition between protons and metal ions for binding sites.

Research Findings on Zinc Bioremediation

Numerous studies have highlighted the potential of various microorganisms in the bioremediation of zinc. Both bacteria and fungi have demonstrated significant zinc removal capabilities.

Bacterial Bioremediation: A wide range of bacterial species have been identified as effective agents for zinc bioremediation. For instance, Pseudomonas species, such as P. aeruginosa and P. putida, have shown high zinc removal efficiencies. nih.govmdpi.com In one study, P. aeruginosa removed up to 53.9% of zinc from a contaminated medium. nih.gov Another study found that Bacillus subtilis and Proteus mirabilis are capable of removing significant amounts of zinc from aqueous solutions. scielo.org.mx Furthermore, bacterial consortia, which are mixtures of different bacterial species, have often been found to be more effective than single isolates in remediating heavy metals. nih.govinternationalscholarsjournals.com For example, a mixed culture of Staphylococcus epidermidis, Serratia marcescens, Proteus mirabilis, and Escherichia coli was able to completely remove zinc from a contaminated stream. internationalscholarsjournals.com

Fungal Bioremediation: Fungi are also highly effective in zinc bioremediation due to their robust cell walls and extensive mycelial networks. vidyajournal.org Genera such as Aspergillus, Penicillium, and Trichoderma have been shown to be efficient biosorbents for zinc. vidyajournal.orgajol.info For example, Aspergillus niger has demonstrated the ability to reduce zinc concentrations in synthetic media. iosrjournals.org Fungal biosorption capacities can be quite high, with some strains like Aspergillus terreus SJP02 achieving zinc biosorption capacities of up to 70 mg/g under optimal conditions. vidyajournal.org The mechanisms involved in fungal bioremediation include surface adsorption, intracellular accumulation, and biomineralization. vidyajournal.org

Data on Zinc Removal Efficiency by Microorganisms

The efficiency of zinc bioremediation can vary significantly depending on the microorganism and the experimental conditions. The following tables summarize key findings from various research studies.

Table 1: Zinc Removal Efficiency by Various Bacterial Strains

Bacterial Strain/ConsortiumRemoval Efficiency (%)Reference
Pseudomonas fluorescens>96% frontiersin.org
Escherichia coli>93% frontiersin.org
Bacillus licheniformis>90% frontiersin.org
Salmonella typhi>90% frontiersin.org
Mixed consortium (P. aeruginosa, S. aureus, E. coli, Proteus vulgaris, Klebsiella pneumoniae)>90% nih.gov
Staphylococcus epidermidis~80% nih.gov
Microflora from abattoir effluent79% ajol.info
Bacillus sp. SDB484.06% (single pollution system) nih.gov

Table 2: Zinc Removal Efficiency by Various Fungal Strains

Fungal StrainRemoval Efficiency (%)Reference
Trichoderma longibrachiatum67% mdpi.com

Table 3: Factors Influencing Zinc Bioremediation

FactorEffect on BioremediationReference
pHLower pH generally decreases biosorption due to competition with protons for binding sites. Optimal pH for many bacteria is between 5.5 and 6.5. nih.gov
TemperatureAffects microbial metabolism and enzyme activity, thereby influencing bioaccumulation rates. tandfonline.com
Initial Zinc ConcentrationHigher concentrations can be toxic to microorganisms, potentially inhibiting bioremediation. However, some strains are resistant to high concentrations. iosrjournals.org
Presence of Co-contaminantsOther heavy metals can compete with zinc for binding sites, potentially reducing removal efficiency. nih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.